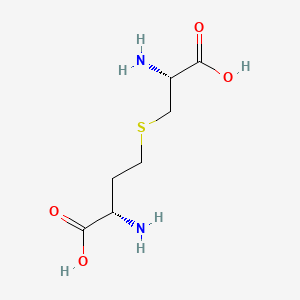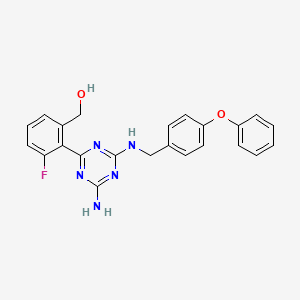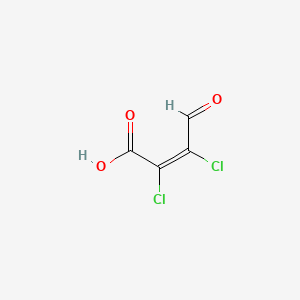
N-Fmoc-N'-(azido-PEG4)-L-Lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Fmoc-N'-(azido-PEG4)-L-Lysine is a crosslinker containing one Fmoc protected amine, an azide group, and a lysine. The azide group enables Click Chemistry. The hydrophilic PEG spacer increases solubility in aqueous media.
Applications De Recherche Scientifique
Peptide Ligation and Synthesis
- The azido-protected Fmoc–Lys–OH, synthesized from Fmoc–Lys–OH, is used in peptide condensation reactions such as the Ag+-free thioester method. It is effective for peptide ligation without significant side reactions, and the azido group can be reduced to an amino group post-condensation (Katayama et al., 2008).
Synthesis of Modified Peptides
- Fmoc-Lys(Mmt)-OH, a derivative of lysine, is used in the preparation of branched and cyclic peptides or modification of peptides with dye labels, biotin, or functional groups. It is particularly useful due to its acid-labile nature, allowing for selective cleaving and modification (Tong & Hong, 2001).
Glycoprotein Synthesis
- In the synthesis of glycosylated proteins, such as mouse pro-opiomelanocortin (1-74), the azido group in Fmoc-protected lysine is used to protect Lys side chains for chemoselective ligation, demonstrating compatibility with glycoprotein synthesis methods (Katayama et al., 2010).
Modification of Amino Acids
- The synthesis of Fmoc-protected modified amino acids, such as (2S,5R)-6-azido-5-hydroxylysine, allows for their use in solid-phase peptide synthesis, enabling the creation of proteins with post-translationally modified lysine (Johannes & Brimble, 2013).
Applications in Hydrogels and Nanoparticles
- Fmoc-functionalized amino acids, including lysine derivatives, are used to construct hydrogels with properties such as pH-controlled ambidextrous gelation, significant in the development of low molecular weight gelators with various applications (Reddy et al., 2015).
- Fmoc amino acid nanoparticle building blocks, such as Lys-monofunctionalized gold nanoparticles, are synthesized for the fabrication of linear nanoparticle arrays via peptide linkage systems (Sung et al., 2004).
Propriétés
Formule moléculaire |
C32H43N5O9 |
|---|---|
Poids moléculaire |
641.72 |
Nom IUPAC |
6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C32H43N5O9/c33-37-35-14-16-43-18-20-45-22-21-44-19-17-42-15-12-30(38)34-13-6-5-11-29(31(39)40)36-32(41)46-23-28-26-9-3-1-7-24(26)25-8-2-4-10-27(25)28/h1-4,7-10,28-29H,5-6,11-23H2,(H,34,38)(H,36,41)(H,39,40) |
Clé InChI |
JYTFGMAXFXMYNK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
N-Fmoc-N'-(azido-PEG4)-L-Lysine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3-(Aminomethyl)-5-[3-(1,3-dihydroisoindol-2-yl)propoxy]-4-methoxy-phenyl]methanamine](/img/structure/B1193136.png)
![4-[(2E)-2-(2-amino-3-chloro-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B1193138.png)
![(2S,4R)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B1193141.png)



